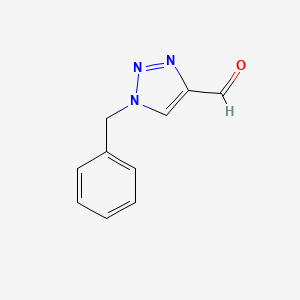

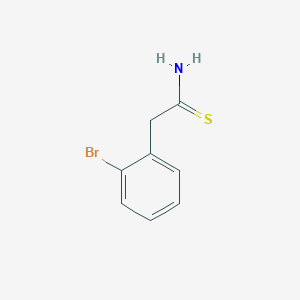

![molecular formula C7H5BrN2 B1286446 3-ブロモ-1H-ピロロ[3,2-c]ピリジン CAS No. 23612-36-4](/img/structure/B1286446.png)

3-ブロモ-1H-ピロロ[3,2-c]ピリジン

概要

説明

Comprehensive Analysis of “3-bromo-1H-pyrrolo[3,2-c]pyridine”

The compound 3-bromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic organic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The pyrrolopyridine core is a common motif in many biologically active molecules and can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves carbon-carbon coupling reactions, which are a cornerstone in the field of organic chemistry. For instance, the synthesis of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine was achieved through carbon-carbon coupling methods . Another example includes the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization in polyphosphoric acid . These methods highlight the versatility and importance of carbon-carbon coupling and cyclization reactions in constructing the pyrrolopyridine core.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is often elucidated using single-crystal X-ray diffraction (XRD) data. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using XRD, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the pyridine-bromine trifluoride complex was characterized by its non-planar molecular structure linked via C-H⋯F hydrogen bonds .

Chemical Reactions Analysis

Pyrrolopyridine derivatives undergo various chemical reactions, including nitration, bromination, and reaction with Mannich bases, predominantly at the 3-position of the pyrrolopyridine ring . These reactions allow for further functionalization of the core structure, leading to a wide array of derivatives with different properties. The reactivity of these compounds can be influenced by the presence of substituents on the pyrrolopyridine core, as seen in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involves multiple steps including nitration, chlorination, and N-alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are closely related to their molecular structure. Density functional theory (DFT) calculations, along with spectroscopic techniques such as FT-IR and UV-Vis, are used to predict and confirm these properties . For instance, the nonlinear optical properties of certain pyrrolopyridine derivatives were computed and found to be greater than urea due to the conjugation effect . Additionally, the molecular electrostatic potential mapping indicates the chemical reactivity of these compounds . The crystal structure analysis also provides insights into the density and molecular packing of these compounds, which are important for understanding their solid-state properties .

科学的研究の応用

化学工業

淡黄色から黄色からオレンジ色の粉末または結晶 . 空気に対して敏感であり、室温で不活性ガス下で保存することを推奨します .

医薬品化学

医薬品化学において、"1H-ピロロ[3,4-c]ピリジン-1,3(2H)-ジオン" の誘導体は、鎮痛および鎮静作用を示す可能性が示されています . これは "3-ブロモ-1H-ピロロ[3,2-c]ピリジン" とは直接関係ありませんが、ピロロピリジン誘導体は潜在的な医薬品用途を持つ可能性があることを示唆しています。

抗がん療法

ベムラフェニブやペキシダルトニブなどのピロロピリジン骨格を含む薬物は、抗がん療法に使用されています . ピロロ[3,2-c]ピリジン誘導体は、FMSキナーゼに対して阻害効果を示し、抗がん剤および抗リウマチ剤開発の有望な候補です .

作用機序

Target of Action

Pyrrolopyridine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that pyrrolopyridine derivatives can interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been shown to inhibit enzyme activity, thereby affecting the biochemical pathways within the cell .

Biochemical Pathways

It’s known that pyrrolopyridine derivatives can influence various biochemical pathways, depending on their specific targets .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have significant effects on cellular processes .

Safety and Hazards

生化学分析

Biochemical Properties

3-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of tubulin polymerization, a process essential for cell division. This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Additionally, 3-Bromo-1H-pyrrolo[3,2-c]pyridine has shown interactions with other biomolecules such as microtubule-associated proteins, further influencing its biochemical properties .

Cellular Effects

The effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridine on various cell types have been extensively studied. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects cell signaling pathways, particularly those involved in mitosis and cytokinesis. Furthermore, 3-Bromo-1H-pyrrolo[3,2-c]pyridine has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-Bromo-1H-pyrrolo[3,2-c]pyridine exerts its effects by binding to the colchicine-binding site on tubulin . This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, stabilizing its interaction with tubulin . Additionally, 3-Bromo-1H-pyrrolo[3,2-c]pyridine may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that 3-Bromo-1H-pyrrolo[3,2-c]pyridine can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

3-Bromo-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its pharmacokinetics for drug development.

Transport and Distribution

Within cells and tissues, 3-Bromo-1H-pyrrolo[3,2-c]pyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, which can impact its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is crucial for optimizing its clinical use.

Subcellular Localization

The subcellular localization of 3-Bromo-1H-pyrrolo[3,2-c]pyridine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Post-translational modifications and targeting signals may direct 3-Bromo-1H-pyrrolo[3,2-c]pyridine to specific cellular compartments, influencing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action.

特性

IUPAC Name |

3-bromo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDKYXWNDBRDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576947 | |

| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23612-36-4 | |

| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

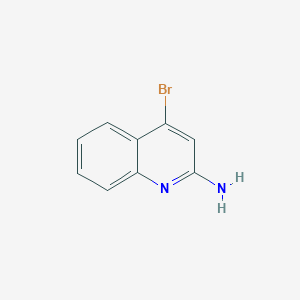

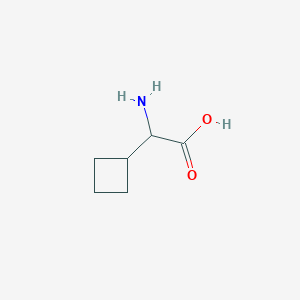

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)